molecular formula C15H19N3O B14778817 4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane

4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane

Cat. No.: B14778817
M. Wt: 257.33 g/mol
InChI Key: KGVBLGVHUZUQBT-UHFFFAOYSA-N
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Description

4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane is a heterocyclic compound that features a unique combination of benzyl, pyrazolyl, and oxazepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Formation of the Oxazepane Ring: The oxazepane ring can be constructed through cyclization reactions involving amino alcohols and epoxides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and pyrazolyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or pyrazolyl derivatives.

Mechanism of Action

The mechanism of action of 4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-2-(1H-pyrazol-3-yl)-1,4-oxazepane is unique due to its combination of benzyl, pyrazolyl, and oxazepane moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

4-benzyl-2-(1H-pyrazol-5-yl)-1,4-oxazepane

InChI

InChI=1S/C15H19N3O/c1-2-5-13(6-3-1)11-18-9-4-10-19-15(12-18)14-7-8-16-17-14/h1-3,5-8,15H,4,9-12H2,(H,16,17)

InChI Key

KGVBLGVHUZUQBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(OC1)C2=CC=NN2)CC3=CC=CC=C3

Origin of Product

United States

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